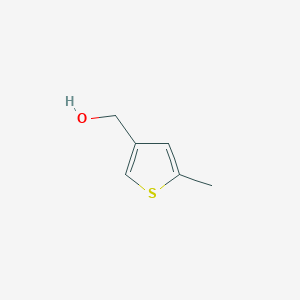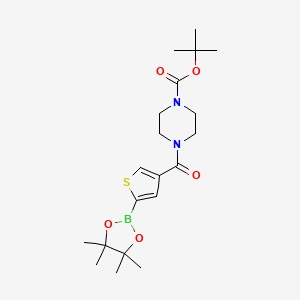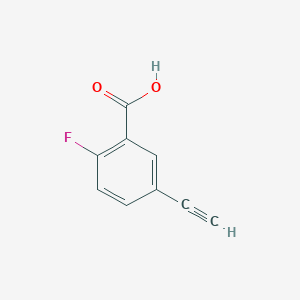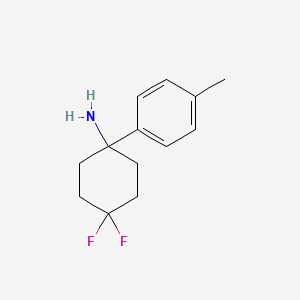
5-Methyl-3-thiophenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-thiophenemethanol is a colorless crystalline substance with a sweet, floral odor. It is used in the preparation of 3-substituted thiophene conducting copolymers which have potential applications in electrochromic displays .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H8OS. The molecular weight is 128.19.Chemical Reactions Analysis
Thiophene-based analogs, including this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The refractive index is 1.564 (lit.) . The boiling point is 86-88 °C/10 mmHg (lit.) , and the density is 1.211 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Electrochemical Properties and Polymerization
5-Methyl-3-thiophenemethanol, a variant of 3-thiophenemethanol, has been studied for its electrochemical properties, particularly in comparison with 3-methylthiophene. Research by Pohjakallio and Sundholm (1993) focused on the electrochemical polymerization properties of these compounds, revealing significant differences due to the nucleophilic nature of the -CH2OH substituent. These findings have implications for the development of electroactive polymer materials (Pohjakallio & Sundholm, 1993).
Synthesis and Chemical Transformation
Shao-min Ding (2004) described a novel process for synthesizing highly pure 3-thiophenemethanol, which is closely related to this compound. This method surpasses traditional processes in yield and purity, indicating potential for improved production methods for related compounds (Ding Shao-min, 2004).
Palladium-Catalyzed Reactions
Nakano, Satoh, and Miura (2006) investigated the palladium-catalyzed selective diarylation of alpha,alpha-disubstituted 3-thiophenemethanols. This reaction involves the cleavage of C-H and C-C bonds, producing 2,3-diarylthiophenes. Such chemical reactions are essential for developing novel thiophene-based compounds with potential applications in various fields (Nakano, Satoh, & Miura, 2006).
Optical and Electronic Properties
El-badrawy et al. (2021) studied the solvent effects on the UV-visible absorption spectra of thiophene dyes. These studies provide insights into the impact of solvent polarity and chemical structure on the optical properties of thiophene compounds, which can be crucial for their use in dye-sensitized solar cells and other photonic applications (El-badrawy et al., 2021).
Solid-Solid Phase Transformation
Li et al. (2007) examined the solid-solid phase transformation of a thiophene derivative, highlighting the impact of crystal size and milling on transformation rates. Such investigations are vital for understanding the physical and chemical stability of thiophene-based compounds in various conditions (Li et al., 2007).
Electrochemical Synthesis and Characterization
Alves et al. (2010) conducted research on the electrochemical synthesis and characterization of 3-substituted thiophene conducting copolymers. This work is crucial for applications in electrochromic displays, demonstrating the potential of thiophene-based compounds in this field (Alves et al., 2010).
Safety and Hazards
Direcciones Futuras
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Therefore, the future direction for 5-Methyl-3-thiophenemethanol could involve finding cheaper and environmentally friendly but still effective and selective reaction procedures .
Propiedades
IUPAC Name |
(5-methylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUNKFFVTXJZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)


![N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2451509.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)
![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2451513.png)




![5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2451524.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2451525.png)